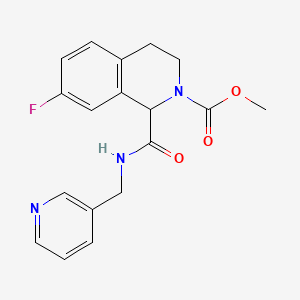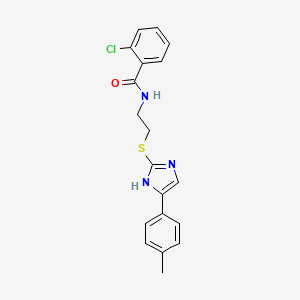
2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” is a chemical compound that has shown importance in the literature as a synthetically viable active pharmaceutical ingredient (API) . It is a key intermediate of -thio- -chloroacrylamides .
Synthesis Analysis
The synthesis of this compound involves several steps. Equimolar quantities of stearic acid and thiosemicarbazide in the presence of POCl3 produced 5-heptadecyl-1,3,4-thiadiazole-2-amine, which on chlorination with chloroacetylchloride formed 2-chloro-N-(5-heptadecyl-1,3,5 thiadiazole-2-yl) acetamide . This compound further reacted with KSCN to give the final product .Chemical Reactions Analysis
The compound can undergo transformations such as Diels–Alder cycloadditions . More detailed information about the chemical reactions involving this compound is not available in the sources I found.Physical And Chemical Properties Analysis
The compound has a linear formula of C17H15Cl4N3OS and a molecular weight of 451.205 . Unfortunately, more detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a part of various chemical syntheses and studies, particularly in the development of novel compounds with potential therapeutic applications. One notable aspect of research involving this compound is its role in the synthesis of derivatives with varying biological activities. For example, it has been used in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, showcasing the compound's versatility in chemical reactions to create novel molecules (Tang Li-jua, 2015).
Antitumor Evaluation and Molecular Modeling
In the realm of antitumor research, 2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, a series of novel compounds were synthesized by reacting specific derivatives with biguanide hydrochlorides, demonstrating significant cytotoxic activity and selectivity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. These findings were supported by quantitative structure–activity relationships (QSAR) studies, which allowed for the creation of predictive models for cytotoxic activity. Molecular docking studies further evaluated the binding modes of active compounds within the active site of target proteins, providing insights into their potential mechanisms of action (Łukasz Tomorowicz et al., 2020).
Antioxidant Activities
The antioxidant properties of 2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide derivatives have also been a subject of interest. Research involving the synthesis and characterization of novel thiourea derivatives, including this compound, highlighted their potential antioxidant activities. These activities were measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)), indicating the compound's utility in scavenging free radicals and acting as a potential antioxidant agent (T. Yeşilkaynak, 2016).
Antimicrobial Activity
Moreover, derivatives of 2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide have been investigated for their antimicrobial properties. The synthesis of novel imidazole derivatives and their evaluation against various bacterial and fungal strains have been reported, with some compounds displaying significant antimicrobial activities. These studies underline the compound's potential as a scaffold for developing new antimicrobial agents (A. Salman, A. Abdel-Aziem, Marwa J. S. Alkubbat, 2015).
Zukünftige Richtungen
The compound is a key intermediate of -thio- -chloroacrylamides, a class of compound that has shown importance in the literature as synthetically viable APIs . Therefore, it could be used in the development of new drugs. The introduction of continuous processing has been a paradigm shift in safety and productivity in the synthesis and isolation of APIs , and this compound could benefit from such advancements in the future.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-6-8-14(9-7-13)17-12-22-19(23-17)25-11-10-21-18(24)15-4-2-3-5-16(15)20/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDQUJBHLDCOFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(3,4-Dimethyl-6-oxo-1H-pyridazin-5-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2366905.png)

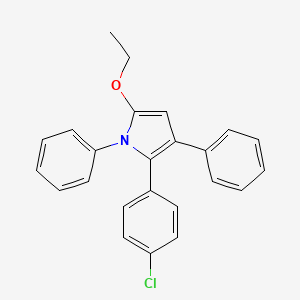
![Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2366910.png)
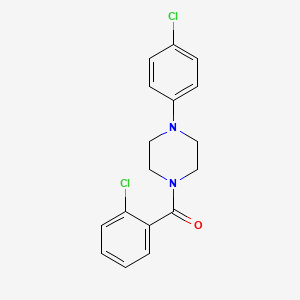
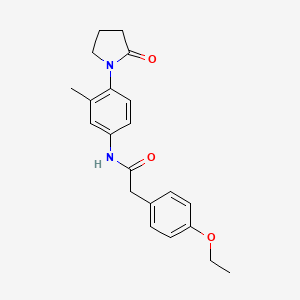

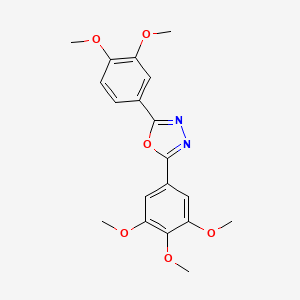
![Tert-butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate](/img/structure/B2366916.png)

![(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide](/img/structure/B2366920.png)
